N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸

描述

“N-Formyl-Met-Leu-p-iodo-Phe” is a potent endogenous chemotactic peptide and an agonist for the formyl peptide receptor 1 (FPR1). It is a chemoattractant for phagocytic leukocytes and stimulates random and directed locomotion .

Synthesis Analysis

“N-Formyl-Met-Leu-p-iodo-Phe” is a synthetic peptide that acts as an agonist at formyl peptide receptors (FPRs). Activation of FPRs by this peptide leads to cellular activation, which is characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes . The peptide uses the same binding pocket as fMIFL and its N-formyl oxygen forms a hydrogen bond with R2015.38 while the carbonyl oxygen of M1 forms a hydrogen bond with R2055.42 .Molecular Structure Analysis

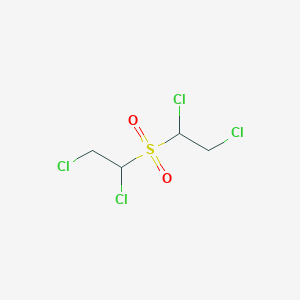

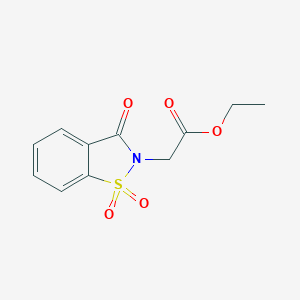

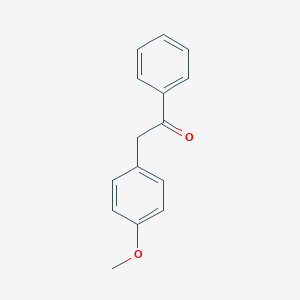

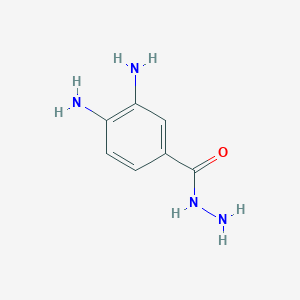

The empirical formula of “N-Formyl-Met-Leu-p-iodo-Phe” is C21H31N3O5S, and its molecular weight is 437.55 . The peptide uses the same binding pocket as fMIFL, and its N-formyl oxygen forms a hydrogen bond with R2015.38 while the carbonyl oxygen of M1 forms a hydrogen bond with R2055.42 .Chemical Reactions Analysis

“N-Formyl-Met-Leu-p-iodo-Phe” induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion . It also stimulates aggregation of leukocytes .Physical And Chemical Properties Analysis

“N-Formyl-Met-Leu-p-iodo-Phe” is a powder with a molecular weight of 437.55. It is soluble in acetic acid to a concentration of 20 mg/mL, yielding a clear, colorless solution .科学研究应用

Molecular Recognition

N-Formyl-Met-Leu-Phe plays a crucial role in the molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 . The formylpeptide receptors mediate pattern recognition of formylated peptides derived from invading pathogens or mitochondria from dead host cells .

Inflammation Regulation

The formylpeptide receptors can also sense other structurally distinct native peptides and even lipid mediators to either promote or resolve inflammation . Pharmacological targeting of FPRs represents a novel therapeutic approach in treating inflammatory diseases .

Chemotaxis Assay

N-Formyl-Met-Leu-Phe is used in chemotaxis assays, particularly for neutrophils . It is used for creating gradients in Zigmond chamber chemotaxis assays performed on neutrophils .

Leukocyte Aggregation

N-Formyl-Met-Leu-Phe is an endogenous chemotactic peptide for polymorphonuclear leukocyte and has been shown to stimulate aggregation of leukocytes .

Superoxide Release

N-Formyl-Met-Leu-Phe induces superoxide release from neutrophils . This is a key part of the immune response, as these reactive oxygen species can kill invading pathogens.

6. Agonist for Formyl Peptide Receptor 1 (FPR1) N-Formyl-Met-Leu-Phe is also an agonist for the FPR1 . This receptor is involved in a variety of immune responses, and being able to activate it can have significant implications for immune system research.

作用机制

Target of Action

The primary target of N-Formyl-Met-Leu-p-iodo-Phe is the formyl peptide receptor 1 (FPR1) . FPR1 is mainly localized on polymorphonuclear and mononuclear phagocytes . This receptor plays a crucial role in the chemotaxis of these cells .

Mode of Action

N-Formyl-Met-Leu-p-iodo-Phe acts as an agonist at the formyl peptide receptor 1 (FPR1) . It interacts with FPR1, leading to the activation of the receptor . This activation results in a series of intracellular changes, including the promotion of adhesion, polymerization of F-actin, and Fcγ receptor-mediated phagocytosis .

Biochemical Pathways

Upon activation of FPR1, N-Formyl-Met-Leu-p-iodo-Phe influences several biochemical pathways. It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes the release of intracellular Ca^2+ . These changes in the cellular environment lead to downstream effects such as increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Pharmacokinetics

Its solubility in acetic acid suggests that it may have good bioavailability .

Result of Action

The activation of FPR1 by N-Formyl-Met-Leu-p-iodo-Phe leads to a variety of molecular and cellular effects. It acts as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) . It also inhibits adenylate cyclase .

Action Environment

The action of N-Formyl-Met-Leu-p-iodo-Phe can be influenced by various environmental factors. For instance, the presence of pertussis toxin can inhibit its effects on neutrophils

安全和危害

未来方向

The future directions of “N-Formyl-Met-Leu-p-iodo-Phe” could involve further exploration of its effects on cellular activation, particularly in relation to its role as an agonist for formyl peptide receptors (FPRs). This could include investigating its effects on cellular polarization, chemotaxis, and the release of proteolytic enzymes .

属性

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQXFDPVOCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30IN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319790 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-Met-Leu-p-iodo-Phe | |

CAS RN |

105931-59-7 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)